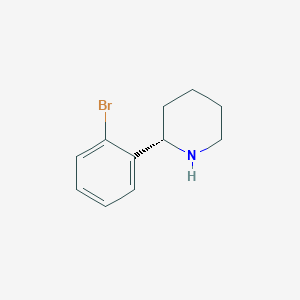

(S)-2-(2-Bromophenyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and functional materials. wikipedia.org Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to engage in specific binding interactions with biological targets. organic-chemistry.orgorganic-chemistry.org Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals, as well as important alkaloids. rsc.orgwhiterose.ac.uknih.gov Beyond medicinal chemistry, these derivatives serve as crucial intermediates in the synthesis of agrochemicals, as corrosion inhibitors, and as catalysts in various chemical transformations. rsc.orgwhiterose.ac.uk The flexible, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, a key factor in its widespread utility. wikipedia.orgmdpi.com

Importance of Chiral Bromophenyl Moieties in Synthetic Methodologies

The incorporation of a chiral bromophenyl moiety into a molecular scaffold introduces two strategically important features: a stereocenter and a synthetically versatile functional group. Chirality is fundamental in biological systems, where molecules often exhibit stereospecific interactions with enzymes and receptors. organic-chemistry.org The development of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can have distinct pharmacological activities and metabolic fates. organic-chemistry.orgbldpharm.com

The bromine atom on the phenyl ring is a particularly valuable tool for synthetic chemists. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig reactions. nih.govnih.gov These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the simple bromophenyl group into more complex and diverse structures. This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products.

Overview of (S)-2-(2-Bromophenyl)piperidine as a Research Subject

This compound is a chiral building block that uniquely combines the key features of the piperidine heterocycle and the bromophenyl group. Its specific (S)-configuration at the C2 position, coupled with the ortho-substituted bromine atom, makes it a highly valuable precursor in asymmetric synthesis. Research involving this compound focuses on its use as a starting material for the construction of more elaborate chiral molecules. The presence of the reactive bromine atom allows for its strategic modification, while the chiral piperidine core directs the stereochemical outcome of subsequent transformations or provides the desired stereochemistry for the final target molecule.

Below are some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1228570-15-7 |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| Boiling Point (Predicted) | 292.9 ± 33.0 °C |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.28 ± 0.10 |

| Data sourced from ChemicalBook. chemicalbook.com |

Scope and Context of Current Research on Stereoselective 2-Arylpiperidines

The synthesis of enantiomerically pure 2-arylpiperidines is a significant and active area of contemporary organic synthesis research. The development of stereoselective methods to access these scaffolds is driven by their importance in medicinal chemistry. snnu.edu.cn Current research efforts are largely focused on the development of catalytic asymmetric methods that can efficiently produce these compounds in high yield and with excellent enantioselectivity.

Key strategies that are being actively explored include:

Catalytic Asymmetric Hydrogenation: The reduction of substituted pyridinium (B92312) salts using chiral transition-metal catalysts, such as those based on iridium or rhodium, has proven to be an effective route to enantioenriched piperidines. nih.gov

Kinetic Resolution: The resolution of racemic mixtures of piperidines using chiral catalysts or reagents allows for the separation of enantiomers. whiterose.ac.uknih.gov This can be achieved through processes like enantioselective acylation. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful strategy involves the in-situ racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. nih.gov The catalytic dynamic resolution of N-Boc-2-lithiopiperidine followed by coupling with aryl halides is a notable example. nih.gov

Asymmetric Cyclization Reactions: The construction of the piperidine ring from acyclic precursors using chiral catalysts or auxiliaries is another important approach. rsc.orgnih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: This involves the reaction of dihydropyridines with arylboronic acids to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn

These advanced synthetic methodologies underscore the chemical community's focus on creating efficient, atom-economical, and highly selective routes to valuable chiral building blocks like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(2S)-2-(2-bromophenyl)piperidine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1 |

InChI Key |

BZQYYLIFPSPOKO-NSHDSACASA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=C2Br |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for S 2 2 Bromophenyl Piperidine and Analogues

Approaches to the Stereoselective Construction of the Piperidine (B6355638) Ring

The creation of the chiral center at the C2 position of the piperidine ring is the most critical step in the synthesis of these compounds. Various asymmetric catalytic methods have been developed to achieve high enantioselectivity.

Asymmetric hydrogenation of pyridinium (B92312) salts represents a direct and atom-economical method for accessing chiral piperidines. nih.gov This strategy involves the activation of the pyridine (B92270) ring by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral catalyst.

Iridium-based catalysts have shown significant promise in this area. For instance, an iridium catalyst featuring the MeO-BoQPhos ligand has been successfully used for the enantioselective hydrogenation of various 2-substituted pyridinium salts. nih.govacs.org This system has demonstrated high levels of enantioselectivity, reaching up to 99.3:0.7 er for some substrates. acs.org A key advantage of this method is its functional group tolerance; for example, the catalyst system is chemoselective, reducing the pyridine ring without affecting sensitive groups like bromo and cyano moieties. nih.gov The resulting N-benzyl piperidines can be readily deprotected to yield the desired secondary amine. nih.gov

Rhodium-catalyzed systems have also been explored. rsc.org Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of various alkenes and have been applied to the synthesis of chiral drug precursors. rsc.org Additionally, a rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine offers a novel route to chiral piperidines, including those with fluorine substituents, with high diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

The table below summarizes representative results for the iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts.

| Substrate (N-Protecting Group) | Catalyst System | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|

| 2-Aryl-N-benzylpyridinium | Ir-MeO-BoQPhos | Up to 99.3:0.7 | acs.org |

| 2-Alkyl-N-benzylpyridinium | Ir-MeO-BoQPhos | Up to 93:7 | nih.govnih.gov |

| N-Benzyl-2-phenethylpyridinium | Ir-MeO-BoQPhos | 88:12 | nih.gov |

| 2-Cyclopropyl-N-benzylpyridinium | Ir-MeO-BoQPhos | 92:8 | nih.gov |

Catalytic asymmetric reduction of pyridine derivatives, without pre-formation of a stable pyridinium salt, provides another efficient pathway. This can involve the reduction of the pyridine ring itself or of intermediate enamines or imines formed in situ.

Ruthenium catalysts are effective for this transformation. For example, chiral cationic ruthenium diamine complexes have been used for the asymmetric hydrogenation of 1,5-naphthyridines, yielding the corresponding tetrahydro derivatives with up to 99% ee. nih.gov Another approach involves a double reduction of pyridine derivatives, where an initial reduction forms an enamine that is then asymmetrically hydrogenated using a Ru(II) catalyst. nih.gov

Rhodium-catalyzed transfer hydrogenation has also been employed, using sources like formic acid to achieve the reduction of pyridinium salts in a process that can involve transamination to install chirality. dicp.ac.cnresearchgate.net This method has proven effective for a range of substituted pyridines. dicp.ac.cn

Enzymes offer a powerful and highly selective alternative to traditional metal-based catalysts for the synthesis of chiral piperidines. nih.gov Biocatalytic methods operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. nih.gov

Transaminases (TAs) are a key class of enzymes for this purpose. They catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone substrate. organic-chemistry.org For the synthesis of 2-substituted piperidines, a ω-chloroketone can be used as the starting material. The transaminase stereoselectively forms a chiral amino ketone, which then undergoes spontaneous intramolecular cyclization to yield the desired chiral piperidine. acs.org This method has been used to access both (R)- and (S)-enantiomers with high enantiomeric excess (>95%) by selecting the appropriate (R)- or (S)-selective transaminase. acs.org

Imine reductases (IREDs) represent another important class of enzymes. mdpi.com These enzymes catalyze the asymmetric reduction of imines and can be used in cascade reactions with transaminases. researchgate.netresearchgate.net In such a cascade, a diketoester can be converted by a transaminase into an enamine or imine intermediate, which is then diastereoselectively reduced by an IRED to form a trisubstituted piperidine with high stereoisomeric purity. researchgate.net Chemo-enzymatic cascades, for example combining an amine oxidase with an ene-imine reductase, have also been developed for the asymmetric dearomatization of activated pyridines. nih.gov

The table below showcases the utility of transaminases in synthesizing chiral 2-substituted piperidines.

| Starting Material | Enzyme Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| ω-Chloroketones | Transaminase (TA) | 2-Substituted Piperidines | >95% | acs.org |

| Diketoesters | Transaminase (TA) and Imine Reductase (IRED) | Trisubstituted Piperidines | dr ≥98:2 | researchgate.net |

| Activated Pyridines | Amine Oxidase and Ene-Imine Reductase (EneIRED) | Substituted Piperidines | High | nih.gov |

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. nih.gov These methods involve forming either a C-N or a C-C bond to close the six-membered ring from an acyclic precursor. nih.gov

One common approach is intramolecular reductive amination. For example, a 1,5-diketone can be converted to a monoxime, which then undergoes reductive cyclization using a reducing agent like NaBH₃CN to form a polysubstituted piperidine. ajchem-a.com Another strategy involves the cyclization of aminonitriles, which can be generated enantioselectively, to yield chiral piperidines in the presence of reagents like DIBAL-H. nih.gov

Palladium-catalyzed reactions are also widely used. For instance, the arylation of aza-Achmatowicz rearrangement products with arylboronic acids produces 2-aryldihydropyridinones, which are versatile intermediates for synthesizing highly functionalized 2-arylpiperidines. organic-chemistry.org Additionally, a three-step process involving partial pyridine reduction, rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with a boronic acid, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cnacs.org

Installation of the 2-Bromophenyl Moiety

Once the chiral piperidine core is established, or using a precursor that will be cyclized, the 2-bromophenyl group must be introduced. This is typically achieved through standard aromatic substitution reactions.

If the synthesis starts with the formation of (S)-2-phenylpiperidine, the bromine can be introduced in a subsequent step via electrophilic aromatic substitution. Direct bromination of 2-phenylpiperidine (B1215205) would likely lead to a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product due to steric hindrance from the piperidine ring. Therefore, achieving selective ortho-bromination can be challenging and may require directing groups or specific reaction conditions.

A more controlled and common approach is to start with a precursor that already contains the bromine atom. For example, a synthetic route could begin with 2-bromobenzaldehyde (B122850) or 2-bromoacetophenone, which would then be elaborated into the full piperidine structure using one of the cyclization or reductive amination strategies described above. This ensures the correct regiochemistry of the bromo-substituent from the outset. For instance, a 2-bromophenyl-substituted ketone could be a substrate for a biocatalytic transamination/cyclization sequence. acs.org

Arylation Methods for Piperidine Derivatives

The introduction of an aryl group onto the piperidine scaffold is a critical step in the synthesis of 2-arylpiperidines. Cross-coupling reactions of brominated precursors are a prominent strategy.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the synthesis of 2-arylpiperidines. These reactions can be directed to specific positions on the piperidine ring through the use of directing groups. For instance, an aminoquinoline auxiliary at the C(3) position of a piperidine derivative can direct palladium-catalyzed arylation to the C(4) position with high regio- and stereoselectivity. acs.org This method has been successfully applied to the synthesis of cis-3,4-disubstituted piperidines. acs.org The reaction conditions are often mild, employing a low catalyst loading and an inexpensive base like potassium carbonate. acs.org

The selectivity of arylation can also be controlled by the choice of ligand. rsc.org For N-Boc-piperidines, flexible biarylphosphine ligands tend to favor β-arylation, while more rigid biarylphosphines primarily yield the α-arylated product. rsc.org This ligand-controlled selectivity is crucial for accessing different isomers of arylpiperidines.

Regioselective Introduction of Aryl Halides

The regioselective introduction of aryl halides is a key consideration in the synthesis of specifically substituted piperidine derivatives. One approach involves the direct C-H functionalization of the piperidine ring. nih.gov The site of functionalization can be controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For example, rhodium-catalyzed C-H insertion into N-Boc-piperidine can lead to C2-substituted analogs. nih.gov

Another strategy for regioselective synthesis involves the cyclization of acyclic precursors. For instance, the palladium(II)-catalyzed cyclization of appropriately protected precursors can be used to construct both cis- and trans-2,6-disubstituted piperidines with high selectivity. clockss.org The choice of catalyst and solvent can significantly influence the stereochemical outcome of the cyclization. clockss.org

Furthermore, the synthesis of 1-(4-bromophenyl)piperidine (B1277246) has been achieved through a two-step process starting from bromobenzene (B47551) and piperidine. google.com The initial reaction forms N-phenylpiperidine, which is then brominated to yield the desired product without the formation of isomers. google.com

Chiral Resolution Techniques Applied to Bromophenylpiperidines

The separation of enantiomers is a critical step in obtaining the biologically active (S)-2-(2-Bromophenyl)piperidine. Various chiral resolution techniques are employed for this purpose.

Optical Resolution of Racemic Mixtures

A common method for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique relies on the differential solubility of the resulting diastereomers, allowing for their separation by crystallization. wikipedia.org After separation, the desired enantiomer can be recovered by removing the resolving agent. wikipedia.org For instance, racemic 2-piperidin-2-yl ethanol (B145695) has been resolved using (S)-(+)-camphorsulfonic acid, although the yield of the desired isomer can be low. google.com Another resolving agent, N-acetyl-L-leucine, has also been utilized for this purpose. google.com

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. This approach can be highly effective for establishing the desired stereochemistry in the piperidine ring. For example, the use of a chiral base system, such as n-BuLi and (-)-sparteine, can facilitate the kinetic resolution of N-Boc-2-arylpiperidines by selectively deprotonating one enantiomer. whiterose.ac.uk

Enzymatic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govconicet.gov.ar The enzymatic acylation of racemic amines is a known, though less common, application of this strategy. nih.gov For example, the kinetic resolution of piperidine atropisomers has been achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. nih.gov The choice of enzyme, acylating agent, and solvent are critical for optimizing the resolution process. nih.gov

| Enzyme | Substrate | Transformation | Selectivity | Reference |

| Lipase (Toyobo LIP-300) | Racemic piperidine atropisomer | Isobutyrylation of (+)-enantiomer | High | nih.gov |

| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Acetylation | High enantioselectivity (E = 67.5) | mdpi.com |

Convergent and Divergent Synthesis Strategies for Derivatization

Both convergent and divergent synthetic strategies are employed to create libraries of this compound derivatives for structure-activity relationship studies.

A convergent synthesis involves the assembly of a molecule from several complex fragments that are synthesized independently. This approach was utilized in the synthesis of (+)-spectaline, a 2,6-disubstituted piperidine alkaloid, where a palladium-catalyzed cyclization was a key step in constructing the piperidine backbone. clockss.org

A divergent synthesis strategy begins with a common intermediate that is elaborated into a variety of structurally diverse analogs. nih.gov This approach is highly efficient for generating compound libraries. For example, a diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry (ARC). nih.gov This method allows for the modular and stereocontrolled introduction of various substituents at the C2 and C6 positions of the piperidine ring. nih.gov Similarly, commercially available 2-piperidine ethanol has been used as a versatile starting material in a diversity-oriented synthesis to generate a collection of piperidine-based derivatives. researchgate.net

Protecting Group Strategies for Piperidine Nitrogen

In the synthesis of 2-arylpiperidines, including this compound, the protection of the piperidine nitrogen is a crucial step. This strategy prevents unwanted side reactions and can influence the stereochemical outcome of subsequent transformations. The most commonly employed protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), due to their stability and predictable cleavage conditions.

The tert-butoxycarbonyl (Boc) group is widely utilized due to its robustness under various reaction conditions, including those that are nucleophilic or basic, and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid). The bulky nature of the Boc group can also play a significant role in directing the regioselectivity of reactions, such as in palladium-catalyzed C-H arylation processes.

The benzyloxycarbonyl (Cbz) group serves as another valuable protecting group. Similar to Boc, it is stable under a range of conditions. Its removal is typically achieved through hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. This orthogonality is particularly useful in complex, multi-step syntheses where sequential deprotection is required.

Table 1: Common Protecting Groups for Piperidine Nitrogen

| Protecting Group | Structure | Common Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) |

| Benzyloxycarbonyl (Cbz) | -COOCH₂C₆H₅ | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) |

Functional Group Interconversions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound is a versatile handle for a wide array of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating structural diversity by forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a vast library of analogues. The piperidine nitrogen is typically protected (e.g., with a Boc group) during these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an aryl or heteroaryl boronic acid or boronic ester. nih.govresearchgate.net This allows for the introduction of a wide range of substituted phenyl rings or heterocyclic systems at the 2-position of the phenyl group.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed, coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynyl derivatives are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govresearchgate.net This methodology is crucial for synthesizing derivatives containing various amino groups, which are common pharmacophores in medicinal chemistry.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. This method provides a route to derivatives with vinyl or extended conjugated systems attached to the phenyl ring.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of the aryl bromide. nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net This reaction typically uses a cyanide source like zinc cyanide or potassium ferrocyanide. The resulting cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The selection of the appropriate cross-coupling reaction and its specific conditions (catalyst, ligand, base, and solvent) is critical for achieving high yields and preventing side reactions. The tables below summarize representative conditions for these key transformations on an N-Boc protected 2-(2-bromophenyl)piperidine (B2825665) substrate.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Product |

| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | (S)-tert-butyl 2-(2'-aryl-[1,1'-biphenyl]-2-yl)piperidine-1-carboxylate |

| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | (S)-tert-butyl 2-(2-(heteroaryl)phenyl)piperidine-1-carboxylate |

Table 3: Palladium-Catalyzed Sonogashira Coupling

| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Product |

| Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | (S)-tert-butyl 2-(2-(alkynyl)phenyl)piperidine-1-carboxylate |

Table 4: Palladium-Catalyzed Buchwald-Hartwig Amination

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Product |

| Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | (S)-tert-butyl 2-(2-(amino)phenyl)piperidine-1-carboxylate |

Table 5: Other Palladium-Catalyzed Interconversions

| Reaction | Coupling Partner | Catalyst / Ligand | Conditions | Product |

| Heck Reaction | Alkene (e.g., acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF | (S)-tert-butyl 2-(2-(alkenyl)phenyl)piperidine-1-carboxylate |

| Cyanation | Zn(CN)₂ | Pd(dppf)Cl₂ | DMF, 120 °C | (S)-tert-butyl 2-(2-cyanophenyl)piperidine-1-carboxylate |

Chemical Transformations and Reactivity of S 2 2 Bromophenyl Piperidine

Reactions at the Bromine Atom

The bromine atom attached to the phenyl ring is a key site for modifications, primarily through transition metal-catalyzed cross-coupling reactions and potentially through nucleophilic aromatic substitution, although the latter is less favored.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille couplings)

The carbon-bromine bond in (S)-2-(2-Bromophenyl)piperidine is a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for forming a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org For this compound, this reaction would involve its coupling with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed, and the reaction conditions are generally tolerant of a wide range of functional groups. researchgate.netchemspider.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | aq. Isopropanol | 80 |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 |

| Pd/C | - | K₂CO₃ | DMF/H₂O | 100 |

The Stille coupling offers another powerful method for C-C bond formation, involving the reaction of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org In the context of this compound, it would react with an organostannane, such as a vinyl- or aryltributylstannane, in the presence of a palladium catalyst. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. harvard.edulibretexts.org Stille reactions often tolerate a broad range of functional groups and can be carried out under relatively mild conditions. libretexts.orgresearchgate.net

Table 2: Common Catalytic Systems for Stille Coupling of Aryl Bromides

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 |

| PdCl₂(PPh₃)₂ | - | - | Toluene | 100 |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

The this compound molecule lacks significant electron-withdrawing groups on the phenyl ring. The piperidine (B6355638) substituent is generally considered to be electron-donating or weakly withdrawing. Consequently, the phenyl ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard SNAr conditions. The reaction with common nucleophiles would be expected to be very slow or not occur at all.

Oxidative and Reductive Transformations of Aryl Bromides

The carbon-bromine bond of aryl bromides can participate in oxidative addition reactions, which are a key step in many catalytic cycles, particularly with transition metals like palladium and platinum. This process involves the insertion of the metal center into the C-Br bond, leading to an increase in the oxidation state of the metal.

Reductive transformations of aryl bromides can also be achieved. For instance, the bromine atom can be removed (hydrodehalogenation) using a reducing agent and a catalyst, typically palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or formate (B1220265) salts. Another reductive process is the formation of organometallic reagents, such as Grignard or organolithium reagents, by reacting the aryl bromide with magnesium or lithium metal, respectively. These reagents are powerful nucleophiles and can be used in a wide array of subsequent reactions.

Reactivity of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a nucleophilic center and can readily undergo a variety of chemical transformations to introduce new functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen is a common transformation to introduce alkyl substituents. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netchemicalforums.com The choice of solvent can influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. researchgate.net To avoid over-alkylation to the quaternary ammonium (B1175870) salt, the reaction can be controlled by the slow addition of the alkylating agent or by using a specific stoichiometry of reagents. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. chemicalforums.com

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. docbrown.info These reactions are typically high-yielding and proceed under mild conditions. The reaction with an acid chloride is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid produced. When using an acid anhydride, the reaction can sometimes be performed without a base, although one may be added to accelerate the reaction. docbrown.info

Table 3: General Conditions for N-Alkylation and N-Acylation of Piperidines

| Transformation | Reagent | Base | Solvent |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, Et₃N | DMF, Acetonitrile |

| N-Acylation | Acid Chloride (R-COCl) | Pyridine, Et₃N | Dichloromethane, THF |

| N-Acylation | Acid Anhydride ((RCO)₂O) | (optional) Pyridine | Dichloromethane, THF |

Formation of Amides, Ureas, and Sulfonamides

The nucleophilic nitrogen of the piperidine ring can react with various electrophiles to form a range of important functional groups.

Amides are formed through N-acylation as described above.

Ureas can be synthesized by the reaction of the piperidine nitrogen with an isocyanate (R-N=C=O). organic-chemistry.org This addition reaction is generally very efficient and does not produce any byproducts. organic-chemistry.orgqucosa.de Alternatively, reaction with a carbamoyl (B1232498) chloride can also yield ureas.

Sulfonamides are readily prepared by reacting the piperidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine or triethylamine. nih.govsigmaaldrich.com The base is necessary to neutralize the hydrochloric acid that is formed. nih.gov This reaction is a robust and widely used method for the synthesis of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. nih.govsigmaaldrich.com

Table 4: Synthesis of Urea and Sulfonamide Derivatives from Piperidines

| Desired Product | Reagent | Byproduct |

| Urea | Isocyanate (R-N=C=O) | None |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | HCl (neutralized by base) |

Reactions on the Piperidine Ring Carbon Skeleton

The carbon framework of the piperidine ring is amenable to various modifications, enabling the synthesis of a diverse range of analogs.

Site-selective functionalization of the piperidine ring is a significant challenge due to the similar reactivity of the C-H bonds at different positions. However, strategic use of protecting groups on the nitrogen atom and specific catalysts can direct functionalization to the desired carbon. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidine derivatives. nih.govresearchgate.net The choice of the N-protecting group and the rhodium catalyst can control whether functionalization occurs at the C-2, C-3, or C-4 positions. nih.govresearchgate.net For example, N-Boc-piperidine can be functionalized at the C-2 position using specific rhodium catalysts. nih.govresearchgate.net Functionalization at the C-3 position has been achieved indirectly through cyclopropanation of an N-Boc-tetrahydropyridine followed by regioselective and stereoselective ring-opening. nih.govresearchgate.net C-4 functionalization can be achieved with different N-protecting groups and rhodium catalysts. nih.govresearchgate.net

Ring expansion and contraction reactions offer pathways to modify the core piperidine scaffold, leading to larger or smaller ring systems. wikipedia.orgetsu.edu These transformations often proceed through carbocationic intermediates or photochemical rearrangements. wikipedia.orgetsu.edunih.gov

Ring Expansion: Methods like the Tiffeneau-Demjanov rearrangement and pinacol-type rearrangements can be used to expand the piperidine ring. wikipedia.org These reactions typically involve the migration of a carbon bond to an adjacent carbocationic center. wikipedia.org Ring expansion can also be induced by reagents like diethylaminosulfur trifluoride (DAST) on cyclic amino alcohols. arkat-usa.org

Ring Contraction: The Favorskii rearrangement is a well-known method for ring contraction of cyclic α-halo ketones. wikipedia.org Photochemically induced ring contractions, such as the Norrish Type II reaction of α-acylated piperidines, can lead to the formation of substituted cyclopentane (B165970) derivatives. nih.gov These reactions proceed through a 1,5-hydrogen atom transfer followed by C-N bond cleavage and subsequent intramolecular cyclization. nih.gov

The saturation level of the piperidine ring can be altered through dehydrogenation and hydrogenation reactions.

Dehydrogenation: The piperidine ring can be dehydrogenated to the corresponding pyridine ring. This transformation is typically carried out catalytically at elevated temperatures. google.comgoogle.com Catalysts such as platinum or palladium on a support like silica (B1680970) gel are often used. google.com The presence of hydrogen can influence the reaction, and various catalyst systems, including those based on copper, nickel, and chromium, have been developed. google.com Acceptorless dehydrogenation using pincer-ligated iridium catalysts in a continuous-flow system has also been reported for piperidine derivatives. rsc.org

Hydrogenation: The aromatic bromophenyl substituent can potentially be hydrogenated, although this typically requires specific catalytic conditions. The hydrogenation of fluorinated pyridine precursors to all-cis-fluorinated piperidines has been achieved through a one-pot rhodium-catalyzed dearomatization-hydrogenation process. nih.gov This suggests that under specific conditions, the aromatic ring of this compound could also be hydrogenated.

Stereochemical Stability and Epimerization Pathways

The stereocenter at the C-2 position of this compound is a key feature of the molecule. Understanding its stability and potential for epimerization is crucial.

Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions. For piperidines, light-mediated epimerization has been demonstrated as a general method to convert readily accessible diastereomers into their more stable counterparts with high selectivity. nih.gov This process often involves a combination of photocatalysis and hydrogen atom transfer (HAT). nih.gov The observed diastereoselectivity in these reactions often correlates with the calculated relative stabilities of the isomers. nih.gov The potential for epimerization of this compound would depend on the specific reaction conditions and the relative stability of the (R)-epimer.

Chiral Applications and Utilization in Complex Molecule Synthesis

(S)-2-(2-Bromophenyl)piperidine as a Chiral Building Block

The inherent chirality and functional handles of this compound position it as a privileged scaffold in synthetic chemistry. sigmaaldrich.comrsc.org Chemists utilize this compound to introduce a specific stereocenter, which is crucial for the biological activity of many pharmaceutical agents and the efficiency of asymmetric catalysts. The piperidine (B6355638) motif is a common core in numerous alkaloids and therapeutic drugs, while the 2-bromophenyl substituent provides a reactive site for cross-coupling reactions, allowing for the elaboration of the molecular framework.

This compound is a key starting material for the synthesis of more complex enantioenriched nitrogen heterocycles. rsc.orgnih.gov The stereochemical information embedded in the piperidine ring can be transferred and preserved through subsequent chemical transformations. Synthetic chemists have developed methodologies to leverage such chiral building blocks for the enantioselective synthesis of alkaloids and other biologically active compounds. rsc.org

One common strategy involves the asymmetric intramolecular Michael reaction of acyclic precursors to form chiral piperidines, which can then be further functionalized. rsc.org For instance, piperidine derivatives are crucial intermediates in the synthesis of various natural products. The development of methods for preparing highly enantioenriched piperidines, such as through kinetic resolution, further enhances their utility as building blocks for diverse nitrogen-containing molecules. rsc.org The presence of the bromoaryl group on the piperidine ring allows for subsequent palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the construction of a wide array of complex heterocyclic systems.

| Precursor Application | Resulting Heterocycle Type | Key Transformation |

| This compound | Substituted Piperidines | Asymmetric intramolecular Michael reaction rsc.org |

| N-Boc-2-arylpiperidines | Enantioenriched Piperidines | Kinetic resolution using a chiral base rsc.org |

| Piperidine Derivatives | Alkaloid Scaffolds | Multi-step synthesis involving cyclization rsc.org |

The synthesis of spiropiperidines, which feature a spirocyclic junction at one of the piperidine carbons, has gained significant attention in drug discovery due to the unique three-dimensional structures they provide. whiterose.ac.uk this compound and its derivatives are valuable precursors for constructing chiral 2-spiropiperidines.

Recent research has demonstrated the successful kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base system composed of n-BuLi and (+)-sparteine. rsc.org This method allows for the preparation of highly enantioenriched spirocyclic piperidines, which can be further functionalized without loss of stereochemical integrity. rsc.org The synthesis of 2-spiropiperidines can be approached by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-formed carbocycle or heterocycle. whiterose.ac.uk The use of chiral building blocks like this compound in these strategies ensures the enantiopurity of the final spirocyclic product.

| Synthetic Strategy | Intermediate | Product | Stereochemical Control |

| Kinetic Resolution | Racemic N-Boc-spirocyclic 2-arylpiperidine | Enantioenriched (S)- or (R)-spirocyclic piperidine | Chiral base (n-BuLi/sparteine) rsc.org |

| Reductive Cyclization | Substituted α-amino nitrile | 2-Spiropiperidine | Diastereoselective cyclization whiterose.ac.uk |

The rigid framework of this compound is also instrumental in the stereocontrolled synthesis of fused polycyclic systems, including various classes of alkaloids and other complex natural products. The bromoaryl moiety is particularly well-suited for intramolecular cyclization reactions, often mediated by transition metals like palladium.

For example, palladium-catalyzed tandem reactions involving substrates with a 2-bromobenzyl or related moiety can lead to the formation of multiple rings in a single step. nih.gov This approach allows for the efficient construction of complex fused polycyclic architectures. While direct examples utilizing this compound in such tandem cyclizations are specific to particular research endeavors, the principle is well-established. The strategy involves an initial oxidative addition of palladium to the carbon-bromine bond, followed by a cascade of intramolecular reactions to build the fused ring system. This methodology has been used to create complex structures like benzo[e]pyrazolo[1,5-a]azepines through a [5 + 2] rollover annulation, demonstrating the power of palladium catalysis in building fused heterocyclic systems from aryl halide precursors. nih.gov

Use as a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis

Beyond its role as a structural component, this compound is a valuable precursor for the synthesis of chiral ligands, which are essential for asymmetric catalysis. The stereocenter of the piperidine ring directs the stereochemical outcome of reactions catalyzed by the corresponding metal complexes.

A prominent class of chiral ligands derived from precursors like this compound are the phosphinooxazoline (PHOX) ligands. orgsyn.org These P,N-type ligands are highly effective in a wide range of transition-metal-catalyzed reactions. orgsyn.org The synthesis of PHOX ligands is modular, allowing for systematic variation of the ligand's steric and electronic properties.

The general synthetic route to PHOX ligands from a 2-arylpiperidine precursor involves the conversion of the piperidine nitrogen into an oxazoline (B21484) ring and the introduction of a phosphine (B1218219) group onto the aryl ring. The chirality of the resulting PHOX ligand is dictated by the stereochemistry of the initial piperidine. These ligands have proven to be highly successful in inducing high enantioselectivity in various catalytic processes. orgsyn.org

The PHOX ligands derived from chiral 2-arylpiperidines have found extensive use in palladium-catalyzed asymmetric reactions. orgsyn.org These reactions are fundamental in organic synthesis for the creation of chiral molecules.

A key application of palladium-PHOX complexes is in asymmetric allylic alkylation reactions. orgsyn.org These reactions form a new carbon-carbon bond at a stereocenter, and the PHOX ligand effectively controls the enantioselectivity of the product. Additionally, these catalyst systems have been successfully employed in Heck-type reactions and catalytic hydrogenation. orgsyn.org The modular nature of PHOX ligands allows for the fine-tuning of the catalyst's performance for specific substrates and reactions, often leading to excellent yields and high levels of enantiomeric excess. For instance, electron-deficient PHOX ligands have shown superior performance in certain highly enantioselective metal-catalyzed reactions. orgsyn.org

| Reaction Type | Catalyst System | Product Type | Key Feature |

| Asymmetric Allylic Alkylation | Palladium-PHOX | Chiral allylated compounds | High enantioselectivity orgsyn.org |

| Heck-Type Reactions | Palladium-PHOX | Chiral vinylated compounds | Control of stereochemistry orgsyn.org |

| Catalytic Hydrogenation | Palladium-PHOX | Chiral saturated compounds | Enantioselective reduction orgsyn.org |

| Dearomative Cycloaddition | Palladium-PHOX | Chiral quaternary tetrahydrofuroindoles | High regioselectivity orgsyn.org |

Role in Other Transition Metal-Catalyzed Processes

This compound is an ideal substrate for intramolecular transition metal-catalyzed reactions, which are powerful methods for constructing polycyclic systems. The proximity of the piperidine nitrogen and the carbon-bromine bond allows the molecule to undergo cyclization reactions to form rigid, tricyclic fused skeletons.

One of the most notable processes in this context is the intramolecular Heck reaction. In this type of transformation, a palladium catalyst facilitates the formation of a new carbon-carbon bond within the same molecule. For this compound, this would involve the formation of a bond between the piperidine ring and the bromophenyl ring, leading to a phenanthridine-like framework. The general mechanism for such a reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of a double bond (if present) or direct C-H activation, and subsequent reductive elimination to furnish the cyclized product and regenerate the catalyst. While direct literature on the intramolecular Heck reaction of this compound itself is not prevalent, the reaction is well-established for analogous structures like α,β-unsaturated 2-haloanilides and 2-aryl(aminomethyl)-3-bromoindoles, which efficiently form congested spirooxindoles and β-carbolines, respectively.

This reactivity makes this compound a valuable participant in processes that aim to build molecular complexity rapidly. The resulting tricyclic structure possesses a defined stereochemistry originating from the chiral piperidine, making it a desirable intermediate for asymmetric synthesis.

Synthetic Intermediacy for Advanced Chemical Targets

The utility of this compound extends to its role as a versatile intermediate for creating a variety of advanced chemical structures. Its foundational framework can be elaborated into more complex molecules with potential applications in medicinal chemistry and materials science.

Pathways to Structurally Related Piperidine-Containing Frameworks

The structure of this compound is a gateway to more complex, structurally related piperidine-containing frameworks, particularly fused tricyclic systems. The intramolecular cyclization, often catalyzed by palladium, is a primary pathway to achieve this transformation.

The cyclization of an N-acylated or N-alkylated derivative of this compound can lead to the formation of a new six- or seven-membered ring, depending on the nature of the cyclization partner. For instance, an intramolecular Heck reaction can forge a direct bond between the piperidine and phenyl rings, yielding a dibenzo[c,f]azecine-type structure or, more commonly, a phenanthridine (B189435) skeleton. Such tricyclic guanidine (B92328) alkaloids and related structures are of interest for their biological activities. The synthesis of these complex frameworks often relies on building complexity from simpler, well-defined starting materials, a role for which this compound is well-suited.

The following table outlines a proposed pathway for the conversion of this compound to a fused tricyclic framework.

| Step | Reaction | Intermediate/Product | Description |

|---|---|---|---|

| 1 | N-Protection | N-Protected this compound | The piperidine nitrogen is protected (e.g., with a Boc or Cbz group) to modulate its reactivity and prevent side reactions. |

| 2 | Intramolecular C-C Coupling (e.g., Heck Reaction) | Tricyclic Fused Piperidine | A palladium catalyst is used to form a new C-C bond between the phenyl ring and a carbon atom on the piperidine ring, creating a rigid, fused polycyclic system. |

| 3 |

Spectroscopic, Conformational, and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical identity and purity of (S)-2-(2-Bromophenyl)piperidine. Each technique offers a unique piece of the structural puzzle, and together they provide irrefutable evidence of its constitution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the complete assignment of the molecule's carbon skeleton and attached protons.

For this compound, ¹H NMR spectroscopy would allow for the identification of all protons in the molecule. The signals for the aromatic protons of the 2-bromophenyl group would typically appear in the downfield region (δ 7.0-7.6 ppm), exhibiting characteristic splitting patterns based on their coupling with adjacent protons. The protons on the piperidine (B6355638) ring would appear in the more upfield region. The proton at the chiral center (C2) would be of particular interest, and its coupling constants with the adjacent methylene (B1212753) protons on the piperidine ring would provide crucial information about the dihedral angles, and thus the conformation of the piperidine ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The number of signals confirms the number of chemically non-equivalent carbons, and their positions indicate their electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

While specific, publicly available NMR data for this compound is limited, data for analogous compounds like 4-(4-bromophenyl)piperidine (B1334083) shows characteristic signals for the piperidine and bromophenyl moieties. chemicalbook.com For example, in the ¹H NMR spectrum of 4-(4-bromophenyl)piperidine, the piperidine protons appear between δ 1.55 and 3.06 ppm, while the aromatic protons are observed as doublets at δ 7.13 and 7.31 ppm. chemicalbook.com A similar pattern would be expected for the 2-substituted isomer, with adjustments in chemical shifts due to the different substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.6 | m |

| Piperidine CH (at C2) | 3.5 - 4.0 | m |

| Piperidine NH | 1.5 - 2.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | 120 - 125 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 127 - 132 |

| Piperidine CH (at C2) | 55 - 65 |

Note: The values in the tables are predicted based on standard chemical shift ranges for similar functional groups and structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations. Key expected absorptions include:

N-H stretch: A moderate, and sometimes broad, absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

C-H stretch (aromatic): Absorptions typically found just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).

C=C stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

C-N stretch: A medium absorption in the 1020-1250 cm⁻¹ range.

C-Br stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which is characteristic of a bromo-aromatic compound. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds. For this molecule, the symmetric vibrations of the aromatic ring and the C-C backbone of the piperidine ring would be expected to produce strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2950 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-N | Stretch | 1020 - 1250 | IR |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄BrN), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated monoisotopic mass is approximately 240.0382 g/mol . The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show two signals of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) would induce fragmentation, providing insight into the molecule's structure. A plausible fragmentation pathway would involve the initial loss of the bromine atom or cleavage of the piperidine ring. The base peak could correspond to the piperidinyl-phenyl fragment or the tropylium-like ion formed after rearrangement. Analysis of related structures, such as 2-bromoamphetamine, can help predict likely fragmentation pathways. mzcloud.org

Predicted Key Fragments:

[M-Br]⁺: Loss of the bromine atom.

[C₆H₄CH=NH₂]⁺: Fragment resulting from alpha-cleavage of the piperidine ring.

[C₅H₁₀N]⁺: Piperidinyl fragment.

Conformational Analysis and Stereochemistry

While spectroscopy confirms the chemical structure, other techniques are required to define the three-dimensional arrangement of the atoms, known as stereochemistry and conformation.

Chiroptical Properties (Optical Rotation, Circular Dichroism)

Since the molecule is chiral, it will interact with plane-polarized light. Chiroptical techniques are essential for confirming the enantiomeric purity and assigning the absolute configuration of the sample.

Optical Rotation: A solution of enantiomerically pure this compound will rotate the plane of polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic physical properties of the compound under specific conditions (concentration, solvent, temperature, and wavelength). While the 'S' descriptor refers to the Cahn-Ingold-Prelog priority rules, it does not inherently predict the direction of optical rotation. This value must be determined experimentally.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The aromatic chromophore (2-bromophenyl group) in the vicinity of the chiral center will give rise to a characteristic CD spectrum. This spectrum, often complex, can be compared with theoretical spectra calculated using computational methods (like Time-Dependent Density Functional Theory, TD-DFT) for the (S) and (R) enantiomers. A match between the experimental and the calculated spectrum for the (S) configuration would provide strong evidence for the absolute configuration of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact position of each atom.

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously determine:

The absolute configuration at the C2 stereocenter, confirming it as 'S' (or 'R') using anomalous dispersion methods.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Piperidine rings typically adopt a chair conformation. ed.ac.ukmdpi.com

The relative orientation of the 2-bromophenyl substituent with respect to the piperidine ring (axial or equatorial).

Precise bond lengths, bond angles, and torsion angles throughout the molecule.

Although a crystal structure for this compound is not publicly available, studies on similar piperidine derivatives have demonstrated the power of this technique in elucidating detailed conformational features, such as the preference for equatorial or axial substitution and the impact of intermolecular interactions, like hydrogen bonding, on the crystal packing. mdpi.comnih.gov

Dynamic NMR for Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more rapidly interconverting isomers. For this compound, several dynamic processes can be envisaged, primarily the ring inversion of the piperidine moiety and the restricted rotation around the C(2)-C(aryl) bond.

The piperidine ring typically exists in a chair conformation. In the case of 2-substituted piperidines, this leads to an equilibrium between two chair conformers, one with the substituent in an axial position and one with it in an equatorial position. The relative populations of these conformers are influenced by steric and electronic factors. For 2-arylpiperidines, the equatorial conformer is generally favored to minimize steric hindrance. In N-substituted piperidones, the introduction of a formyl group can induce a change in the ring conformation, making the 2-aryl group axial. nih.gov However, in the absence of such N-substitution in this compound, the equatorial preference for the 2-(2-bromophenyl) group is expected to dominate.

Computational Chemistry Studies

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, complementing experimental data and allowing for the exploration of phenomena that are difficult to study empirically.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure (e.g., HOMO/LUMO, MEP)

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules with a good balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to optimize the geometries of the possible conformers (axial and equatorial). doi.org These calculations would likely confirm that the equatorial conformer is the global minimum energy structure due to reduced steric strain.

The electronic structure of the molecule can be elucidated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the π-system of the bromophenyl ring and the lone pair of the nitrogen atom, while the LUMO is likely to be an anti-bonding orbital associated with the bromophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair and around the bromine atom, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, highlighting their electrophilic character.

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative 2-Arylpiperidine Derivative.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical stability and reactivity |

Note: These are representative values for a similar class of compounds and actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. uzh.chnih.govyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and the interactions between different parts of the molecule and with its environment.

For this compound, an MD simulation would involve placing the molecule in a simulation box, typically with a solvent like water or chloroform, and simulating its motion over a period of nanoseconds to microseconds. youtube.com The simulation would reveal the dynamic equilibrium between the axial and equatorial conformers of the piperidine ring and the rotation around the C-C bond. By analyzing the trajectory of the simulation, one can generate a free energy landscape, which maps the potential energy of the system as a function of specific conformational coordinates (e.g., dihedral angles). This landscape would show the relative energies of the different conformers and the energy barriers between them, providing a more detailed understanding of the conformational equilibria than static DFT calculations alone. rsc.org Furthermore, MD simulations can be used to study the interactions between the solute and solvent molecules, providing insights into solvation effects on the conformational preferences.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. acs.orgacs.orgnih.gov QTAIM analysis can characterize the nature of chemical bonds, including covalent and non-covalent interactions.

In this compound, QTAIM analysis would be particularly useful for characterizing the C-Br bond and any potential intramolecular non-covalent interactions, such as hydrogen bonds or halogen bonds. The analysis involves locating the bond critical points (BCPs) in the electron density. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide information about the nature of the interaction. For the covalent bonds within the molecule, a high value of ρ and a negative value of ∇²ρ are expected. For the C-Br bond, the characteristics would reflect a polar covalent bond. Of particular interest would be the search for a bond path between the bromine atom and nearby hydrogen atoms on the piperidine ring, which could indicate the presence of an intramolecular halogen bond. The topological properties at such a BCP would typically show a low ρ and a positive ∇²ρ, characteristic of a closed-shell interaction. acs.orgacs.org

Table 2: Expected QTAIM Parameters for Different Bond Types in this compound.

| Bond Type | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-C (aromatic) | ~0.30 | < 0 | Covalent, shared-shell |

| C-N | ~0.25 | < 0 | Polar Covalent |

| C-Br | ~0.15 | > 0 | Polar Covalent, tending towards closed-shell |

| Intramolecular H-bond (if present) | ~0.01-0.03 | > 0 | Non-covalent, closed-shell |

Note: These are expected ranges based on literature for similar interactions and are not specific calculated values for the title compound.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.govresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the chemical shifts for different low-energy conformers (e.g., equatorial and axial), and then taking a Boltzmann-weighted average based on their relative energies, one can obtain a predicted spectrum that can be compared to the experimental spectrum. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations or by refining the computational methodology. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches (aromatic and aliphatic), C-C stretches of the phenyl and piperidine rings, and the C-Br stretch.

Molecular Interaction and Structure Activity Relationship Sar Elucidation

Investigations of Molecular Binding and Recognition

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com These studies are instrumental in understanding the binding modes of ligands like piperidine (B6355638) derivatives with their target proteins. doi.orgresearchgate.net

In the context of piperidine-containing compounds, docking studies have been employed to elucidate interactions with various biological macromolecules. For instance, research on piperidine sulfonamides as acetylcholinesterase (AChE) inhibitors utilized docking to understand their binding at the enzyme's active site. doi.org Similarly, docking analyses of piperidine/piperazine-based compounds with sigma receptors have revealed crucial amino acid residues involved in the interaction. nih.govrsc.org These computational models help to visualize and predict how the bromophenyl and piperidine moieties of a compound like (S)-2-(2-Bromophenyl)piperidine might fit into a receptor's binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For example, molecular dynamics simulations can further refine these models, revealing the stability of the ligand-protein complex over time. nih.govrsc.org

In vitro enzyme inhibition assays are fundamental for characterizing the interaction between a ligand and its target enzyme. nih.gov These assays measure the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For various piperidine derivatives, enzyme inhibition assays have been crucial in determining their potency and selectivity. For example, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were evaluated as acetylcholinesterase (AChE) inhibitors, with one compound, E2020, demonstrating an IC50 value of 5.7 nM. nih.gov This compound also showed high selectivity for AChE over butyrylcholinesterase. nih.gov In another study, pyridazinobenzylpiperidine derivatives were assessed for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), with the most potent compound against MAO-B having an IC50 of 0.203 μM. researchgate.net These types of assays provide quantitative data on the inhibitory activity of compounds, which is essential for understanding their ligand-target interaction profile.

| Compound Series | Target Enzyme | Most Potent IC50 | Reference |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase (AChE) | 5.7 nM | nih.gov |

| Pyridazinobenzylpiperidine | Monoamine Oxidase B (MAO-B) | 0.203 µM | researchgate.net |

| (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile | PPARβ/δ | 27 nM | researchgate.net |

Binding affinity studies quantify the strength of the interaction between a ligand and its biological target. The dissociation constant (Kd) or the inhibition constant (Ki) are common measures of binding affinity, with lower values indicating a stronger interaction.

Radioligand binding assays are a common method to determine these constants. For instance, in the study of piperidine/piperazine-based compounds targeting sigma receptors, the Ki value for the most potent compound against the sigma-1 receptor (S1R) was found to be 3.2 nM. nih.gov This was determined using competitive binding assays with a radiolabeled ligand. Such studies are critical for confirming the direct interaction of a compound with its target and for quantifying the affinity of that interaction.

Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its potency, selectivity, and other pharmacological properties. nih.govnih.gov

The presence and position of a bromine atom on the phenyl ring can significantly impact a molecule's biological activity. The bromine atom, being an electron-withdrawing group, can alter the electronic properties of the phenyl ring, which in turn can affect interactions with the target protein. It can also provide a point for specific halogen bonding interactions.

In a study of 4-azaindole-2-piperidine derivatives, the introduction of a para-fluoro substituent on a phenyl ring led to a slight decrease in activity against Trypanosoma cruzi but improved metabolic stability. dndi.org While not a bromo-substitution, this highlights how halogenation can modulate both activity and metabolic properties. Another study on acrylonitrile (B1666552) derivatives identified (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile as a potent and selective ligand for PPARβ/δ, with the 2-bromophenyl group being a key feature of this high-affinity ligand. researchgate.net The position of the bromo group is also critical; for example, in a series of pyridazinobenzylpiperidine derivatives, substitutions at the 2- and 4-positions of the phenyl ring generally resulted in lower MAO-B inhibition. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and selectivities for their biological targets. nih.gov

The importance of stereochemistry is well-documented for piperidine-containing compounds. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov In another study on bridged piperidine analogues of a P2Y14 receptor antagonist, the pure (S,S,S) 2-azanorbornane enantiomer displayed threefold higher affinity than its corresponding enantiomer. nih.govresearchgate.net These findings underscore that the specific spatial orientation of the substituents on the piperidine ring is crucial for optimal interaction with the receptor binding site. The (S) configuration of 2-(2-Bromophenyl)piperidine (B2825665) would likewise be expected to dictate its specific interactions and affinity for its biological targets.

Role of Piperidine Ring Substituents in Molecular Recognition

The substitution pattern on the piperidine ring is a determining factor in the molecular recognition of ligands at their respective biological targets. Modifications to the ring can influence binding affinity, selectivity, and functional activity by altering steric, electronic, and hydrophobic interactions within the binding pocket.

Research into compounds with dual affinity for the histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors has highlighted the piperidine moiety as a key structural element for σ₁R affinity. nih.gov Comparative studies between analogues containing a piperazine (B1678402) versus a piperidine ring revealed that the piperidine-containing compounds exhibited significantly higher affinity for the σ₁R. nih.gov For instance, the replacement of a piperazine ring with a piperidine did not substantially alter the high affinity for H₃R but dramatically increased the affinity for σ₁R, underscoring the piperidine ring as a pivotal element for σ₁R recognition. nih.gov

In the context of sigma-2 (σ₂) receptor ligands, structure-activity relationship studies on analogues of SYA013, which feature a homopiperazine (B121016) ring (a related seven-membered ring), have shown that modifications impacting lipophilicity play a crucial role. nih.gov Replacing a 4-chlorophenyl moiety with a less lipophilic pyridine (B92270) or pyrimidine (B1678525) ring led to a significant decrease in binding affinity at the σ₂ receptor, suggesting that reduced lipophilicity is associated with diminished binding. nih.gov

Furthermore, conformational restriction of the piperidine ring through the introduction of bridging moieties has been explored to probe receptor-preferred conformations. In a series of P2Y₁₄R antagonists, the flexible phenyl-piperidine structure was modified to create rigid 2-azanorbornane, nortropane, and isoquinuclidine derivatives. nih.gov This systematic approach to constrain the piperidine ring's conformation led to the identification of analogues with preserved or even enhanced receptor affinity. nih.gov Notably, the pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity than its corresponding enantiomer, demonstrating that specific, rigid conformations can optimize interactions with the receptor binding site. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is another example, considered essential for the anchoring and proper orientation of certain ligands at the 5-HT₂A receptor. mdpi.com

Table 1: Influence of Piperidine and Related Ring Systems on Receptor Affinity This table is interactive. You can sort and filter the data by clicking on the column headers.

| Parent Compound/Class | Ring Modification | Target Receptor(s) | Observed Effect on Affinity | Reference |

|---|---|---|---|---|

| H₃R/σ₁R Ligand | Piperazine replaced with Piperidine | H₃R, σ₁R | No significant change at H₃R; significant increase at σ₁R | nih.gov |

| SYA013 Analogue | Homopiperazine ring; decreased lipophilicity | σ₂R | Decreased binding affinity | nih.gov |

| P2Y₁₄R Antagonist (PPTN) | Piperidine ring bridged (e.g., 2-azanorbornane) | P2Y₁₄R | Preserved or enhanced affinity depending on stereochemistry | nih.gov |